3,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Description
The compound “3,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a benzothiophene group, which is a sulfur-containing heterocycle that is found in many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with cyanoacetates . In the case of this specific compound, the synthesis could involve the reaction of 2,6-dichloro-4-trifluoromethyl aniline with a suitable cyanoacetate, followed by cyclization .Chemical Reactions Analysis
Cyanoacetamide derivatives, like the one in this compound, are considered important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate . The melting point is between 141-142°C .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, highlighting the reactivity of these compounds with various nucleophiles to afford a range of derivatives, such as carboxamide, benzamide, pyrimidine, and oxopropanoate derivatives (Abdalha et al., 2011). This research demonstrates the versatility of tetrahydrobenzothiophene compounds in synthesizing novel heterocyclic structures.
Antimicrobial and Biological Evaluation
Another study synthesized and characterized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, evaluating their antimicrobial properties and conducting molecular docking studies (Talupur et al., 2021). This indicates the potential of thiophene-2-carboxamide derivatives in developing new antimicrobial agents.
Colorimetric Sensing Applications
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit colorimetric sensing behavior for fluoride anion in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This highlights the utility of such compounds in developing chemical sensors (Younes et al., 2020).
Properties
IUPAC Name |
3,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-9-2-3-15-13(4-9)14(8-20)17(23-15)21-16(22)10-5-11(18)7-12(19)6-10/h5-7,9H,2-4H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFYWNNERUOKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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